molecular formula C8H10O3 B009698 Furfuryl glycidyl ether CAS No. 5380-87-0

Furfuryl glycidyl ether

Cat. No. B009698
CAS RN: 5380-87-0
M. Wt: 154.16 g/mol
InChI Key: RUGWIVARLJMKDM-UHFFFAOYSA-N
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Description

Furfuryl glycidyl ether (FGE) is a chemical compound with the empirical formula C8H10O3 . It is also known by other synonyms such as 2-((2,3-Epoxypropoxy)methyl)furan, 2,3-Epoxypropyl 2-furylmethyl ether, and 2-[(Oxiranylmethoxy)methyl]furan . It is used in various research applications .


Synthesis Analysis

Furfuryl glycidyl ether can be synthesized through the terpolymerization of furfuryl glycidyl ether with epichlorohydrin and ethylene oxide . This process is catalyzed by an alkylaluminium catalyst system . The composition of the obtained copolymers and terpolymers coincides with the co-monomer feed ratio .


Molecular Structure Analysis

The molecular weight of Furfuryl glycidyl ether is 154.16 . The refractive index n20/D is 1.481 (lit.) .


Chemical Reactions Analysis

Furfuryl glycidyl ether can participate in the Diels–Alder reaction with 4,4′-methylenebis(N-phenylmaleimide) to synthesize thermoreversible cross-linked polyepichlorohydrin elastomers . The mechanical properties of these elastomers can be tuned by adjusting the content of FGE units in the terpolymers .


Physical And Chemical Properties Analysis

Furfuryl glycidyl ether is a liquid . Its boiling point is 103-104 °C at 11 mmHg (lit.) . The density of Furfuryl glycidyl ether is 1.122 g/mL at 25 °C .

Scientific Research Applications

Thermoresponsive Hydrogel Systems for Drug Delivery

Field: Polymer Chemistry and Drug Delivery

  • Results :
    • Potential for personalized medicine and targeted therapies .

Furan-Functionalized Polyepichlorohydrin Elastomers

Field: Polymer Science and Materials Engineering

  • Results :
    • Novel materials with furan moieties for potential applications in elastomers, adhesives, or coatings .

Epoxy Resin Modification

Field: Materials Science and Polymer Chemistry

  • Results :
    • Enhanced mechanical properties and thermal stability .

Reversible Furan–Maleimide Resins

Field: Polymer Chemistry and Materials Engineering

  • Results :
    • Resins with reversible furan–maleimide bonds for applications in self-healing materials or recyclable composites .

Spectroscopy and Elemental Analysis

Field: Analytical Chemistry

Safety And Hazards

Furfuryl glycidyl ether should be handled with care to avoid ingestion and inhalation . Personal protective equipment should be worn and adequate ventilation should be ensured . Contact with skin, eyes, and clothing should be avoided . It should be stored in a dry, cool, and well-ventilated place, protected from light and moisture .

Future Directions

Furfuryl glycidyl ether has potential applications in the synthesis of thermoreversible polyepichlorohydrin elastomers . These elastomers could be remolded and self-healed without loss of performance . This opens up new possibilities for the use of Furfuryl glycidyl ether in the development of high-performance materials .

properties

IUPAC Name

2-(oxiran-2-ylmethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h1-3,8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWIVARLJMKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968589
Record name 2-{[(Oxiran-2-yl)methoxy]methyl}furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furfuryl glycidyl ether

CAS RN

5380-87-0
Record name 2-[(2-Oxiranylmethoxy)methyl]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5380-87-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl glycidyl ether
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Record name 2-{[(Oxiran-2-yl)methoxy]methyl}furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,3-epoxypropoxy)methyl]furan
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

With reference to the chemical reaction formula 7, epichlorohydrin (23.5 mL, 300 mmol), NaOH aqueous solution (22.0 g, 275 mmol) of 50% and TBABr (0.644 g, 2 mmol) as a catalyst are put into a 100 mL round-bottom flask one after another, and intensely magnetic stirred. 2-furanmethanol (9.81 g, 100 mmol) diluted in THF 30 mL is then slowly added by drops into the flask at a room temperature, and then intensely stirred for two hours at a room temperature. Afterwards the reaction liquid is moved to a separatory funnel, into which are added distilled water and EtOAc 200 ml each to wash an organic layer twice and washed with saturated NaCI aqueous solution. After moisture in the funnel is removed by MgSO4, the residue having been filtered and vacuum evaporated is separated to flash chromatography (hexanes:EtOAc=1:1→1:2) to obtain a furfuryl glycidyl ether (13.3 g, 86.3 mmol, 86% of yield) in the form of transparent oil. The data of 1H and 13C-NMR referring to that is as below.
[Compound]
Name
formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
catalyst
Reaction Step One
Name
Quantity
22 g
Type
catalyst
Reaction Step One
Name
Quantity
0.644 g
Type
catalyst
Reaction Step One
Quantity
9.81 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
604
Citations
J Hilf, M Scharfenberg, J Poon… - Macromolecular Rapid …, 2015 - Wiley Online Library
… A first account of the use of furfuryl glycidyl ether (FGE) for catalytic … poly(furfuryl glycidyl ether carbonate) P(FGE C) homopolymers and the corresponding poly((furfuryl glycidyl ether)-co-…
Number of citations: 43 onlinelibrary.wiley.com
M Deng, F Guo, D Liao, Z Hou, Y Li - Polymer Chemistry, 2018 - pubs.rsc.org
… the high activity and random copolymerization behavior of i-Bu 3 Al/H 3 PO 4 /DBU in the polymerization of ECH and EO, we then investigated the incorporation of furfuryl glycidyl ether (…
Number of citations: 19 pubs.rsc.org
MJ Barthel, T Rudolph, S Crotty… - Journal of Polymer …, 2012 - Wiley Online Library
… moieties in the side-chain, poly(furfuryl glycidyl ether) (PFGE) has been prepared using … corresponding poly(ethylene glycol)-block-poly(furfuryl glycidyl ether) (PEG 139 -b-PFGE 12 ) …
Number of citations: 47 onlinelibrary.wiley.com
MJ Barthel, T Rudolph, A Teichler… - Advanced Functional …, 2013 - Wiley Online Library
… have recently reported that furfuryl glycidyl ether can be used … (ethylene oxide)-b-poly(furfuryl glycidyl ether) (PEO-b-PFGE) … reported in the case of furfuryl glycidyl ether,35, 36 where the …
Number of citations: 107 onlinelibrary.wiley.com
KK Adatia, A Holm, A Southan, CW Frank… - Polymer …, 2020 - pubs.rsc.org
… In summary, we could show the film formation of all six poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) (PFGE p -b-PEG q ) macromonomers and give more insight into the …
Number of citations: 2 pubs.rsc.org
P Ziemczonek, M Gosecka, M Gosecki… - International Journal of …, 2021 - mdpi.com
… We have also used poly(furfuryl glycidyl ether) as a … composed of three-armed poly(furfuryl glycidyl ether)-block-poly((… of the amphiphilic copolymer poly(furfuryl glycidyl ether)-block-poly(…
Number of citations: 10 www.mdpi.com
KK Adatia, S Keller, T Götz, GEM Tovar… - Polymer Chemistry, 2019 - pubs.rsc.org
… Furfuryl glycidyl ether (FGE) was bought from Acros Organics (Geel, Belgium) and ethylene … Furfuryl glycidyl ether was purified by column chromatography (silica gel, solvent gradient …
Number of citations: 5 pubs.rsc.org
M Wagner, MJ Barthel, RRA Freund, S Hoeppener… - Polymer …, 2014 - pubs.rsc.org
… Ethylene oxide, furfuryl glycidyl ether (FGE), allyl glycidyl ether (AGE), 3-mercaptopropionic acid, 1… Furfuryl glycidyl ether was purified by column chromatography (eluent: ethylacetate–n-…
Number of citations: 22 pubs.rsc.org
J Wang, J Li, J Zhang, S Liu, L Wan, Z Liu, F Huang - Polymers, 2023 - mdpi.com
… –maleimide resins with either a rigid -Ph-CH 2 -Ph- structure or a flexible-(CH 2 ) 6 - structure in the bismaleimide units were prepared by one-pot synthesis using furfuryl glycidyl ether (…
Number of citations: 9 www.mdpi.com
L Gao, X Chen, X Liang, X Guo, X Huang, C Chen… - Polymers, 2019 - mdpi.com
… ) (PPC) containing cross-linked networks was one-pot synthesized by copolymerization of carbon dioxide, propylene oxide (PO), maleic anhydride (MA), and furfuryl glycidyl ether (FGE)…
Number of citations: 10 www.mdpi.com

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